Product packaging for Desmethyl Thiosildenafil(Cat. No.:CAS No. 479073-86-4)

Desmethyl Thiosildenafil

Cat. No.: B029113
CAS No.: 479073-86-4
M. Wt: 476.6 g/mol
InChI Key: VMDTWBKYCKLNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl Thiosildenafil (CAS 479073-86-4) is a pharmaceutical reference standard belonging to a class of compounds structurally analogous to selective type 5 cGMP-specific phosphodiesterase (PDE5) inhibitors. This pale yellow solid is primarily utilized by researchers as a critical metabolite and impurity standard in the analysis and quality control of pharmaceutical products and research samples. With a molecular formula of C21H28N6O3S2 and a molecular weight of 476.62 g/mol, it serves as an essential benchmark in analytical methodologies. The core research value of this compound lies in its application for ensuring the safety, efficacy, and purity of pharmaceutical compounds. It enables the accurate identification and quantification of related substances during drug development and manufacturing processes. Furthermore, this compound is of significant interest in forensic and regulatory science for the detection of unapproved analogues that may be present as adulterants in illicit or counterfeit "herbal" supplements. Researchers employ advanced techniques such as High-Performance Liquid Chromatography (HPLC) and tandem Mass Spectrometry (LC-MS/MS) utilizing this standard to maintain high analytical rigor. Intended Research Applications: • Analytical Reference Standard for Method Development and Validation • Metabolite Profiling and Pharmacokinetic Studies • Quality Control and Impurity Identification in API Manufacturing • Forensic Analysis of Dietary and Herbal Supplements for Adulterants Handling and Storage: Store at 2-8°C in a refrigerator. Ensure proper handling in accordance with laboratory safety protocols. * * * Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N6O3S2 B029113 Desmethyl Thiosildenafil CAS No. 479073-86-4

Properties

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436111
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479073-86-4
Record name Desmethylthiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl Thiosildenafil, a sildenafil analogue of interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodological workflows and chemical transformations are visualized using Graphviz diagrams.

Introduction

This compound is an analogue of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). It is structurally differentiated by the absence of the N-methyl group on the piperazine moiety and the substitution of the carbonyl oxygen with a sulfur atom in the pyrimidinone ring. These modifications can significantly alter the compound's physicochemical properties, metabolic stability, and pharmacological activity. This guide outlines a plausible synthetic route and the analytical methods required for its characterization.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the construction of the core pyrazolo[4,3-d]pyrimidin-7-one structure, followed by the introduction of the piperazine group, and culminating in a thionation reaction.

Synthesis of the Precursor: Desmethylsildenafil

The initial phase of the synthesis focuses on producing the precursor molecule, 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as Desmethylsildenafil. This process is analogous to the established synthesis of Sildenafil, with the key difference being the use of piperazine in place of N-methylpiperazine.

Experimental Protocol: Synthesis of Desmethylsildenafil

A plausible synthetic route for Desmethylsildenafil is outlined below, based on established methods for Sildenafil synthesis.

  • Step 1: Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

    • To a stirred solution of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) in a suitable solvent such as dichloromethane, add chlorosulfonic acid (excess) dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.

  • Step 2: Condensation with Piperazine.

    • Dissolve the sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like dichloromethane.

    • To this solution, add a solution of piperazine (excess, ~2-3 equivalents) in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford Desmethylsildenafil.

Thionation of Desmethylsildenafil to Yield this compound

The crucial step in the synthesis of this compound is the conversion of the carbonyl group of the pyrimidinone ring into a thiocarbonyl group. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Thionation of Desmethylsildenafil

  • Thionation using Lawesson's Reagent:

    • Suspend Desmethylsildenafil (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane.

    • Add Lawesson's reagent (0.5-1.0 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

The synthesis pathway is visualized in the following diagram:

Synthesis_Pathway cluster_0 Synthesis of Desmethylsildenafil cluster_1 Thionation Start Pyrazolo[4,3-d]pyrimidin-7-one Core Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Sulfonyl_Chloride Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Condensation Condensation with Piperazine Sulfonyl_Chloride->Condensation Desmethylsildenafil Desmethylsildenafil Condensation->Desmethylsildenafil Thionation_Step Thionation with Lawesson's Reagent Desmethylsildenafil->Thionation_Step Desmethyl_Thiosildenafil This compound Thionation_Step->Desmethyl_Thiosildenafil Characterization_Workflow cluster_0 Purification and Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation Crude_Product Crude Desmethyl Thiosildenafil Purification Column Chromatography Crude_Product->Purification Purity_Check HPLC Analysis Purification->Purity_Check MS Mass Spectrometry (MS) (Molecular Weight) Purity_Check->MS NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy (Functional Groups) Purity_Check->IR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Final_Product Characterized Desmethyl Thiosildenafil Data_Analysis->Final_Product

Unveiling the Enigmatic Core: A Technical Guide to the Mechanism of Action of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Thiosildenafil is a structural analogue of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. As a member of this therapeutic class, its mechanism of action is fundamentally linked to the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This in-depth technical guide serves to elucidate the core mechanism of action of this compound, drawing upon established principles of PDE5 inhibition and data from closely related analogues. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide provides a robust framework for understanding its anticipated pharmacological profile, supported by detailed experimental protocols and comparative data from analogous compounds.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The primary mechanism of action of this compound is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell.

The NO/cGMP Signaling Pathway

The physiological effects of this compound are intrinsically linked to the nitric oxide (NO) signaling cascade. In response to stimuli such as neurotransmitter release, endothelial cells produce NO, which then diffuses into adjacent smooth muscle cells. There, NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells. In the context of erectile function, this relaxation of the corpus cavernosum smooth muscle allows for increased blood flow, resulting in an erection.

Diagram of the NO/cGMP Signaling Pathway and the Role of this compound

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS NO_e NO eNOS->NO_e NO_sm NO NO_e->NO_sm Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC Activates cGMP cGMP sGC->cGMP Activates GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Desmethyl_Thiosildenafil Desmethyl Thiosildenafil Desmethyl_Thiosildenafil->PDE5 Inhibits

Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting smooth muscle relaxation.

Quantitative Data on PDE Inhibition (Based on Sildenafil and its Analogues)

CompoundPDE1 (IC50, nM)PDE2 (IC50, nM)PDE3 (IC50, nM)PDE4 (IC50, nM)PDE5 (IC50, nM)PDE6 (IC50, nM)
Sildenafil260350074074003.5 - 8.5 35
N-desmethyl sildenafil1301800370370028 180

Note: Data compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a novel PDE5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

  • Assay Buffer: A buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is prepared.

  • Substrate: [3H]-cGMP is used as the substrate.

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, purified PDE5 enzyme, and varying concentrations of this compound (or a vehicle control).

    • The reaction is initiated by the addition of [3H]-cGMP.

    • The mixture is incubated at 30°C for a specified time.

    • The reaction is terminated by boiling.

    • Snake venom nucleotidase is added to convert the product, [3H]-5'-GMP, to [3H]-guanosine.

    • The mixture is then passed through an anion-exchange resin column to separate the unreacted [3H]-cGMP from the [3H]-guanosine.

    • The amount of [3H]-guanosine is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Diagram of the In Vitro PDE5 Inhibition Assay Workflow

PDE5_Inhibition_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (PDE5, Buffer, Test Compound) Start->Prepare_Mixture Add_Substrate Add [3H]-cGMP Prepare_Mixture->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction (Boil) Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Separate Anion-Exchange Chromatography Add_Nucleotidase->Separate Quantify Scintillation Counting of [3H]-guanosine Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro inhibitory potency of a test compound against PDE5.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rat or dog).

Methodology:

  • Dosing: A known dose of this compound is administered to the animals via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Extraction: this compound and an internal standard are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The concentration of this compound in the plasma extracts is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time data.

Diagram of the Pharmacokinetic Study Workflow

Pharmacokinetic_Study Start Start Dosing Administer this compound to Animal Model Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Separation Separate Plasma Sampling->Plasma_Separation Extraction Extract Compound and Internal Standard Plasma_Separation->Extraction Analysis Quantify by LC-MS/MS Extraction->Analysis PK_Calculation Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Calculation End End PK_Calculation->End

Caption: A typical workflow for conducting a pharmacokinetic study of a new chemical entity.

Anticipated Pharmacological Profile

Based on its structural similarity to sildenafil and N-desmethyl sildenafil, the following pharmacological profile for this compound can be anticipated:

  • High Potency for PDE5: It is expected to be a potent inhibitor of PDE5, with an IC50 value likely in the low nanomolar range.

  • Selectivity: The selectivity profile against other PDE isoenzymes is crucial for its side-effect profile. It is anticipated to have significantly lower potency for other PDEs, similar to sildenafil.

  • Pharmacokinetics: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, will determine its onset and duration of action. The "thio" substitution may alter its metabolic stability and lipophilicity compared to sildenafil, potentially leading to a different pharmacokinetic profile.

This compound is a sildenafil analogue that is presumed to act as a potent and selective inhibitor of PDE5. Its mechanism of action is centered on the potentiation of the NO/cGMP signaling pathway, leading to smooth muscle relaxation. While specific experimental data for this compound is scarce, the established methodologies for characterizing PDE5 inhibitors provide a clear roadmap for its evaluation. The quantitative data from closely related compounds like sildenafil and N-desmethyl sildenafil offer a valuable benchmark for its expected potency and selectivity. Further research is required to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound and to ascertain its therapeutic potential.

References

An In-depth Technical Guide on the In-Vitro and In-Vivo Studies of Desmethyl Thiosildenafil and its Analogue, N-Desmethylsildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Desmethyl Thiosildenafil" is limited in the available scientific literature. This guide focuses primarily on its well-studied analogue, N-desmethylsildenafil, the major active metabolite of sildenafil. The structural difference, the presence of a thione group in place of a carbonyl group, may lead to differences in activity and metabolism which should be considered.

Introduction

N-desmethylsildenafil is the primary and active metabolite of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension are mediated through the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[3][4] N-desmethylsildenafil also exhibits inhibitory activity against PDE5, contributing significantly to the overall pharmacological effect of sildenafil.[1][2] This guide provides a comprehensive overview of the available in-vitro and in-vivo data on N-desmethylsildenafil, with a focus on its pharmacokinetics, analytical determination, and biological activity.

In-Vitro Studies

In-vitro studies have been crucial in elucidating the pharmacological profile of N-desmethylsildenafil.

2.1. Phosphodiesterase Inhibition

N-desmethylsildenafil is an active metabolite of sildenafil and is reported to have approximately 50% of the in-vitro potency of sildenafil for inhibiting PDE5.[1][2]

2.2. Cellular and Tissue-Based Assays

  • Photoreceptor Response: In isolated rat retina, N-desmethylsildenafil (1 µM) was found to increase the amplitude of the flash-evoked electroretinogram (ERG).[5] This effect was comparable to that of the known phosphodiesterase inhibitor, Zaprinast.[5] The study suggests that N-desmethylsildenafil can enhance the sensitivity of photoreceptor cells.[5]

  • Cancer Cell Apoptosis: While direct studies on N-desmethylsildenafil are limited, sildenafil has been shown to induce caspase-dependent apoptosis of B-chronic lymphocytic leukemia cells in vitro.[2] Given its similar mechanism of action, N-desmethylsildenafil may possess similar properties.

2.3. Metabolism Studies

The biotransformation of sildenafil to N-desmethylsildenafil is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 (major pathway) and CYP2C9 (minor pathway).[1][6] In-vitro studies using rat liver microsomes have shown that CYP2C11 is the major enzyme responsible for sildenafil metabolism in male rats.[7]

In-Vivo Studies

In-vivo studies in both animal models and humans have provided valuable insights into the pharmacokinetics and physiological effects of N-desmethylsildenafil.

3.1. Pharmacokinetics in Animals

  • Rats: In a study involving rats with liver cirrhosis and diabetes, the area under the curve (AUC) of intravenously administered sildenafil was significantly greater in diseased rats compared to controls, indicating slower hepatic extraction.[8] The metabolism of sildenafil is primarily mediated by hepatic CYP2C11 and 3A1/2 in rats.

  • Toxicity Studies: A one-month intravenous toxicity study in rats with sildenafil at doses up to 4 mg/kg/day showed chronic inflammation in the myocardium of high-dose males.[3] However, this was not observed in oral repeat-dose studies.[3] In beagle dogs, no evidence of toxicity was seen with intravenous sildenafil at doses up to 4 mg/kg/day.[3]

3.2. Pharmacokinetics in Humans

Following oral administration of sildenafil, N-desmethylsildenafil is the major circulating metabolite.[1] Plasma concentrations of N-desmethylsildenafil are approximately 40% of those of the parent compound, and it has a terminal half-life of about 4 hours.[4][9]

Data Presentation: Pharmacokinetic Parameters of N-Desmethylsildenafil in Healthy Human Volunteers

ParameterValue (Mean ± SD) or RangeReference
Tmax (h) 1.25 (±0.58) - 1.35 (±0.94)[10]
Cmax (ng/mL) 61.76 (±29.93) - 69.00 (±29.31)[10]
AUC0-t (ng.hr/mL) 280.66 (±175.71) - 304.06 (±179.34)[10]
t1/2 (h) 3.74 (±1.47) - 3.99 (±1.59)[10]
Kel (hrs-1) 0.20 (±0.08) - 0.22 (±0.08)[10]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; Kel: Elimination rate constant.

Experimental Protocols

4.1. Quantification of N-Desmethylsildenafil in Human Plasma by LC-MS/MS

This section details a common method for the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.3 mL of human plasma, add internal standards (sildenafil-d8 and N-desmethylsildenafil-d8).[11][12]

    • Extract the analytes with an appropriate organic solvent mixture.[10]

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

  • Chromatographic Conditions:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[12]

    • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5/95 v/v).[12]

    • Flow Rate: 0.6 mL/min.[12]

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[12]

    • Transitions:

      • Sildenafil: m/z 475.2 → 283.4[12]

      • N-desmethylsildenafil: m/z 461.3 → 283.4[12]

      • Sildenafil-d8: m/z 483.4 → 283.4[12]

      • N-desmethylsildenafil-d8: m/z 469.4 → 283.4[12]

4.2. In-Vivo Study Protocol: Pharmacokinetics in Healthy Volunteers

  • Study Design: An open-label, randomized, two-treatment, two-sequence, two-period, crossover, single-dose bioequivalence study.[10]

  • Subjects: Healthy adult male volunteers.[10]

  • Procedure:

    • Subjects receive a single oral dose of sildenafil (e.g., 100 mg) under fasting conditions.[10]

    • A washout period of at least 7 days is maintained between the two periods.[10]

    • Blood samples are collected at predetermined time points up to 24 hours post-dosing.[10]

    • Plasma is separated and stored frozen until analysis by a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: Plasma concentration-time profiles are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[10]

Mandatory Visualizations

5.1. Signaling Pathway of Sildenafil and N-Desmethylsildenafil

G cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP Converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Protein_Kinase_G Protein Kinase G (PKG) cGMP->Protein_Kinase_G Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Smooth_Muscle_Relaxation Smooth Muscle Relaxation Protein_Kinase_G->Smooth_Muscle_Relaxation Leads to Sildenafil_Metabolite Sildenafil / N-Desmethylsildenafil Sildenafil_Metabolite->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil and its active metabolite, N-Desmethylsildenafil.

5.2. Experimental Workflow for Pharmacokinetic Study

G Start Start: Healthy Volunteer Recruitment Screening Screening and Informed Consent Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Dosing_Period_1 Period 1: Single Oral Dose (Test or Reference) Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling (0-24h) Dosing_Period_1->Blood_Sampling_1 Washout Washout Period (≥7 days) Blood_Sampling_1->Washout Sample_Processing Plasma Separation and Storage Blood_Sampling_1->Sample_Processing Dosing_Period_2 Period 2: Single Oral Dose (Crossover) Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling (0-24h) Dosing_Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Processing LC_MS_MS LC-MS/MS Analysis of Sildenafil and N-Desmethylsildenafil Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Statistical_Analysis Statistical Analysis for Bioequivalence PK_Analysis->Statistical_Analysis End End of Study Statistical_Analysis->End

Caption: Workflow for a typical two-way crossover bioequivalence study.

Conclusion

N-desmethylsildenafil is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of sildenafil. Its in-vitro and in-vivo profiles have been characterized, particularly its role as a PDE5 inhibitor and its pharmacokinetic properties. The analytical methods for its quantification are well-established, enabling detailed clinical and preclinical investigations. Further research into the specific activities and potential therapeutic applications of N-desmethylsildenafil, as well as the distinct properties of this compound, is warranted to fully understand their pharmacological significance.

References

The Emergence of Thiosildenafil: A Technical Guide to its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosildenafil is a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2][3] While Sildenafil has been extensively studied and is an approved therapeutic agent, Thiosildenafil has primarily emerged in the unconventional context of adulterated herbal supplements. This technical guide provides an in-depth overview of the discovery, history, and putative pharmacological properties of Thiosildenafil compounds. Due to the limited availability of formal research on Thiosildenafil, this guide will draw necessary comparisons with its parent compound, Sildenafil, to infer its likely mechanism of action and pharmacological profile.

Discovery and History

Thiosildenafil was first identified as an undeclared ingredient in dietary supplements marketed for male enhancement.[1][4] Its discovery was not the result of a traditional drug development program but rather through the analytical screening of these illicit products. Regulatory bodies and independent researchers have repeatedly found Thiosildenafil and its derivatives in various "herbal" formulations.

The key structural difference between Thiosildenafil and Sildenafil is the substitution of the carbonyl oxygen atom with a sulfur atom in the pyrimidinone ring of the molecule.[1][2] This modification, while seemingly minor, can have significant implications for the compound's physicochemical properties and biological activity. The history of Thiosildenafil is therefore intertwined with the ongoing issue of adulterated consumer health products.

Structural Elucidation

The identification of Thiosildenafil in seized products has been accomplished through a combination of advanced analytical techniques. These methods are crucial for the structural confirmation of novel analogues.

Key Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the separation and initial identification of the compound based on its mass-to-charge ratio.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.[1][2]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Offer insights into the functional groups present in the molecule and its chromophoric system.[1][3]

Pharmacological Profile

Due to its structural similarity to Sildenafil, Thiosildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.

Signaling Pathway

The proposed mechanism of action for Thiosildenafil, mirroring that of Sildenafil, involves the nitric oxide (NO)-cGMP signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Leads to PDE5 PDE5 PDE5->cGMP Degrades Thiosildenafil Thiosildenafil Thiosildenafil->PDE5 Inhibits

Figure 1: Proposed NO-cGMP Signaling Pathway for Thiosildenafil.
Quantitative Data

Table 1: In Vitro PDE5 Inhibition

CompoundIC50 (nM) for PDE5
Sildenafil3.5 - 5
Thiosildenafil Data not available

Table 2: Pharmacokinetic Parameters of Sildenafil (Oral Administration)

ParameterValue
Bioavailability~41%
Time to Maximum Concentration (Tmax)~1 hour
Plasma Protein Binding~96%
Elimination Half-life3-5 hours
MetabolismPrimarily by hepatic CYP3A4 and CYP2C9
Excretion~80% in feces, ~13% in urine

Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of Thiosildenafil are not published in detail, the following sections outline the general methodologies that would be employed based on standard practices in medicinal chemistry and pharmacology.

Synthesis of Thiosildenafil

The synthesis of Thiosildenafil would likely follow a similar pathway to that of Sildenafil, with a key thionation step to replace the carbonyl oxygen with sulfur. A plausible, though not definitively documented, synthetic workflow is outlined below.

Start Sildenafil Precursor Thionation Thionation Reaction (e.g., Lawesson's Reagent) Start->Thionation Purification Purification (e.g., Chromatography) Thionation->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Thiosildenafil Thiosildenafil Characterization->Thiosildenafil

Figure 2: Plausible Synthetic Workflow for Thiosildenafil.

General Thionation Protocol:

  • The Sildenafil precursor (the pyrimidinone intermediate) would be dissolved in an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, would be added to the solution.

  • The reaction mixture would be heated under an inert atmosphere for a specified period.

  • Reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the reaction would be quenched, and the crude product isolated.

  • Purification would be achieved through column chromatography or recrystallization to yield pure Thiosildenafil.

In Vitro PDE5 Inhibition Assay

To determine the inhibitory potency of Thiosildenafil against PDE5, a standard enzymatic assay would be performed.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cGMP, are prepared in a suitable assay buffer.

  • Compound Dilution: Thiosildenafil would be serially diluted to a range of concentrations.

  • Incubation: The PDE5 enzyme is incubated with the various concentrations of Thiosildenafil.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of Thiosildenafil that inhibits 50% of the PDE5 activity (the IC50 value) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Thiosildenafil, in vivo studies in animal models would be necessary.

Typical Animal Models:

  • Rats

  • Mice

  • Dogs

  • Non-human primates

Methodology Overview:

  • Dosing: A defined dose of Thiosildenafil would be administered to the animals, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of Thiosildenafil and its potential metabolites in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including those listed in Table 2.

Conclusion

Thiosildenafil represents a compelling case of a bioactive molecule that has emerged from the shadows of the unregulated supplement market. While its history is not one of conventional pharmaceutical development, its structural analogy to Sildenafil strongly suggests a similar mechanism of action as a PDE5 inhibitor. The lack of comprehensive, publicly available data on its pharmacology and toxicology underscores the potential risks associated with the consumption of adulterated products. This technical guide provides a framework for understanding Thiosildenafil based on existing knowledge of its discovery and the well-established science behind its parent compound, Sildenafil. Further research is warranted to fully characterize the efficacy and safety profile of this and other clandestinely produced Sildenafil analogues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Desmethyl Thiosildenafil

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of this compound. This document details the principles, experimental protocols, and expected data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Compound

This compound is a sildenafil analogue. Its robust analytical characterization is crucial for impurity profiling, metabolic studies, and quality control in pharmaceutical development. Spectroscopic methods provide the foundational data for confirming its chemical identity, structure, and purity.

Compound Details:

  • Systematic Name: 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1]

  • Molecular Formula: C₂₁H₂₈N₆O₃S₂[1][2]

  • Molecular Weight: 476.62 g/mol [1]

  • CAS Number: 479073-86-4[1]

Chemical Structure of this compound cluster_structure structure_node

Caption: Chemical structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common and powerful approach.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method based on established procedures for sildenafil and its analogues.[3][4]

  • Sample Preparation:

    • Dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare working solutions by serial dilution in the mobile phase.

    • For analysis in complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction (SPE) step is typically required to remove interferences.[3][5][6]

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[4]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: 0.5 - 1.0 mL/min.[4]

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 35-40°C.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[4] Full scan mode is used for initial identification.

    • Instrumentation: A triple quadrupole or an Orbitrap mass spectrometer (like a Q Exactive Plus) is suitable.[2]

    • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific instrument to achieve maximum signal intensity.

Data Presentation: Expected Mass Spectrometric Data

The primary goal is to identify the protonated molecule and its characteristic fragment ions.

Ion Description Expected m/z
[M+H]⁺ Protonated parent molecule477.17 (Calculated for C₂₁H₂₉N₆O₃S₂⁺)
Fragment 1 Loss of piperazine sulfonyl groupTo be determined experimentally
Fragment 2 Cleavage at the ethoxy groupTo be determined experimentally
Fragment 3 Cleavage of the propyl chainTo be determined experimentally

Note: A prominent gas-phase reaction noted for thiosildenafil compounds involves the transfer of an alkyl group from the piperazine nitrogen to the thiocarbonyl sulfur during collision-induced dissociation (CID), which may produce unique fragment ions.[7]

General Workflow for LC-MS/MS Analysis Sample Sample Preparation (Dissolution / Extraction) HPLC HPLC Separation (C18 Column) Sample->HPLC Ionization Electrospray Ionization (ESI+) HPLC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: A typical workflow for identifying and quantifying a compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

The following is a standard protocol for acquiring high-resolution NMR spectra of a purified compound.[8]

  • Sample Preparation:

    • Dissolve approximately 2-5 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[8]

    • Temperature: Maintain a constant temperature, typically room temperature (e.g., 25°C).

    • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.0 for ¹³C).[8]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[8] Key signals to identify include those from the ethoxy and propyl groups, aromatic protons, and the piperazine ring protons.

    • ¹³C NMR: Requires a significantly higher number of scans (e.g., 10,000) due to the low natural abundance of the ¹³C isotope.[8]

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structure.

Data Presentation: Expected NMR Data

While specific chemical shifts are determined experimentally, the expected signals can be predicted based on the structure. This data is often provided by commercial suppliers with the purchase of a reference standard.[1]

Structural Moiety Expected ¹H Signals (ppm) Expected ¹³C Signals (ppm)
Propyl Group (CH₃CH₂CH₂) Triplets and sextet (δ 0.9-3.0)Aliphatic region (δ 10-40)
N-Methyl Group (N-CH₃) Singlet (δ ~2.2-2.8)Aliphatic region (δ 30-45)
Ethoxy Group (OCH₂CH₃) Triplet and quartet (δ 1.4-4.2)Aliphatic region (δ 15-70)
Piperazine Ring (-CH₂-) Multiplets (δ 2.5-3.5)Aliphatic region (δ 40-55)
Aromatic Rings (-CH=) Multiplets (δ 7.0-8.5)Aromatic region (δ 110-160)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system. It is a rapid and simple method for preliminary identification and quantification.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol.

    • Create a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU).

  • Instrumental Setup:

    • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use matched 1 cm quartz cuvettes.

    • Blank: Use the same solvent as the sample for the reference (blank) measurement.

  • Data Acquisition:

    • Scan the sample across a wavelength range of approximately 200-400 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Data Presentation: Expected UV-Vis Data

The UV spectrum of this compound is expected to be similar to other sildenafil analogues containing the same core chromophore. A closely related analogue, dithiodesmethylcarbodenafil, exhibits a distinct UV profile.[8][9]

Parameter Expected Value
λmax 1 ~249 nm
λmax 2 ~284 nm
λmax 3 ~357 nm

Note: These values are based on a structurally similar compound and should be confirmed experimentally for this compound.[8][9]

Integrated Spectroscopic Characterization cluster_input cluster_methods Analytical Techniques cluster_output Derived Information Compound This compound (Purified Sample) MS Mass Spectrometry (LC-MS/MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR UV UV-Vis Spectroscopy Compound->UV MW Molecular Weight & Fragmentation Pattern MS->MW Structure Definitive Structure & Connectivity NMR->Structure Chromophore Chromophore System (λmax) UV->Chromophore Final Final MW->Final Comprehensive Characterization Structure->Final Comprehensive Characterization Chromophore->Final Comprehensive Characterization

Caption: Logical flow for the complete structural analysis of a compound.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Thiosildenafil is a sildenafil analogue characterized by the substitution of a sulfur atom for the oxygen atom in the pyrimidine ring and the absence of a methyl group on the piperazine moiety. Primarily identified as an undeclared adulterant in herbal dietary supplements, its unique thione structure presents distinct chemical properties and stability challenges compared to its parent compound, sildenafil. A key characteristic is its susceptibility to hydrolysis, converting the thione group back to a ketone, thereby forming N-Desmethyl Sildenafil. This guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, including detailed analytical methodologies relevant to its identification and quantification.

Chemical and Physical Properties

This compound is a synthetic compound structurally related to the PDE5 inhibitor, sildenafil. Its core structure is a pyrazolopyrimidine base, modified with a thioketone functional group. The fundamental physicochemical properties are summarized in Table 1.

Table 1: Core Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1]
CAS Number 479073-86-4[2][1]
Molecular Formula C₂₁H₂₈N₆O₃S₂[1]
Molecular Weight 476.62 g/mol
Accurate Mass 476.1664[3]
Canonical SMILES CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C[4]

While extensive experimental data for this compound is not publicly available, properties can be inferred from closely related analogues and its known behavior. Table 2 summarizes available qualitative data and comparative data from its oxygen analogue, N-Desmethyl Sildenafil.

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compoundN-Desmethyl Sildenafil (for comparison)Reference(s)
Appearance Pale yellow crystal (inferred from analogues)Crystalline solid[5][6]
Solubility Soluble in Methanol ("USP Diluent / EP Diluent")DMF: 14 mg/mL; DMSO: 10 mg/mL[2][7]
Storage Store at -20°C under inert atmosphereStore at -20°C[2][8]
Long-term Stability Powder stable for 3 years at -20°C-[8]
Mass Spectrometry Mass spectral data available in the mzCloud database. Thiosildenafil analogues show characteristic fragmentation patterns.Precursor Ion: m/z 461.4; Product Ion: m/z 283.2[4][9]
NMR Spectroscopy Structure elucidated using NMR.-[10][11]
UV Spectroscopy Structure elucidated using UV spectroscopy.λmax: 212, 295 nm[7][12]

Chemical Stability and Degradation

The most significant aspect of this compound's chemical stability is the reactivity of its thioketone (thione) group. This group is susceptible to hydrolysis, which represents its primary degradation pathway.

Hydrolytic Degradation

Under hydrolytic conditions, particularly acidic environments, the thiocarbonyl group (C=S) of this compound is converted to a carbonyl group (C=O). This process yields N-Desmethyl Sildenafil, the corresponding oxygen analogue.[12] This hydrolytic conversion is a valuable technique used in structure elucidation of thiosildenafil analogues, as the resulting ketone (e.g., N-Desmethyl Sildenafil) is often a well-characterized reference compound.[12]

G cluster_main Hydrolytic Degradation Pathway A This compound (C=S) B N-Desmethyl Sildenafil (C=O) A->B Hydrolysis (e.g., H₃O⁺)

Caption: Hydrolysis of this compound.

Forced Degradation Studies

While specific forced degradation studies for this compound are not detailed in the literature, protocols for its parent compound, sildenafil, provide a framework for assessing its stability under various stress conditions. Sildenafil has been shown to be susceptible to acidic, basic, and oxidative degradation.[13][14] Given the reactivity of the thione group, this compound is expected to be particularly sensitive to oxidative and hydrolytic stress.

Experimental Protocols

The analysis of this compound typically occurs in the context of identifying undeclared substances in dietary supplements. The methodologies involve a combination of chromatographic separation and spectroscopic identification.

Protocol 1: Identification and Structural Elucidation in Dietary Supplements

This protocol outlines a general workflow for identifying unknown sildenafil analogues like this compound from a complex matrix.

1. Sample Preparation and Extraction:

  • Remove the contents from the supplement dosage form (e.g., capsule).

  • Extract the powder with methanol by ultrasonic shaking for approximately 30 minutes.[5]

  • Filter the resulting solution to remove insoluble excipients. A portion of the filtrate can be used for initial screening by Thin Layer Chromatography (TLC).[5]

2. Chromatographic Separation (HPLC):

  • Column: Cosmosil 5C18-AR (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[5]

  • Mobile Phase: Isocratic elution with Methanol / 0.25% Formic Acid (70:30, v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) detector scanning from 200-350 nm to obtain UV spectra.[5]

3. Structural Elucidation (Mass Spectrometry & NMR):

  • The HPLC system is coupled to a tandem mass spectrometer (LC-MS/MS) for mass analysis.

  • Ionization Mode: Positive ion electrospray (ESI+).[5]

  • Acquire full scan mass spectra to determine the parent ion mass (e.g., m/z 477 for [M+H]⁺ of this compound).

  • Perform MS/MS fragmentation on the parent ion to establish characteristic product ions and confirm the structure. Thiosildenafil analogues often exhibit unique fragmentation patterns compared to their oxygen counterparts.[10][11][15]

  • For definitive structural confirmation, isolate the compound using preparative HPLC and subject the pure fraction to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).[10][11][12]

G cluster_workflow General Analytical Workflow for Identification A Sample Preparation (Extraction with Methanol) B Chromatographic Separation (Reversed-Phase HPLC) A->B C UV-Vis Detection (PDA Detector) B->C D Mass Spectrometry (LC-MS/MS) B->D E Structural Confirmation (NMR, HRMS) D->E

Caption: Workflow for identification of analogues.

Protocol 2: Quantitative Analysis by LC-MS/MS (Adapted from N-Desmethyl Sildenafil)

This protocol is a validated method for the quantification of sildenafil and its primary metabolite, N-Desmethyl Sildenafil, in human plasma. It serves as a robust template for developing a quantitative assay for this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a glass tube, add internal standard solution (e.g., Sildenafil-d8 and N-desmethyl sildenafil-d8).[16]

  • Add 250 µL of 0.5 M sodium hydroxide solution and vortex briefly.

  • Add 5.0 mL of extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[16]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.[17]

  • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[16]

  • Mobile Phase: Isocratic elution with 10 mM Ammonium Acetate and Acetonitrile (5:95 v/v).[16]

  • Flow Rate: 0.6 mL/min.[16]

  • Mass Spectrometer: SCIEX 4500 or equivalent triple quadrupole mass spectrometer.[17]

  • Ionization: ESI in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example for N-Desmethyl Sildenafil):

    • Analyte: N-Desmethyl Sildenafil: m/z 461.3 → 283.4[16]

    • Internal Standard: N-Desmethyl Sildenafil-d8: m/z 469.4 → 283.4[16]

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability (freeze-thaw, benchtop) according to regulatory guidelines.[16][18] The referenced method demonstrated linearity from 0.5–500.0 ng/mL for N-desmethyl sildenafil.[16]

Protocol 3: Forced Degradation Study (Adapted from Sildenafil/Tadalafil)

This protocol describes typical stress conditions used to evaluate the intrinsic stability of a drug substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration of 100 µg/mL. Heat at 50-60°C for 24 hours.[13][19]

  • Alkaline Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 6-10 hours.[13]

  • Oxidative Degradation: Dilute the stock solution with 3% (v/v) hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 10 hours.[13]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80-105°C for 48-72 hours.[20]

  • Photolytic Degradation: Expose the solid drug substance and a solution (in methanol/water) to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[19]

3. Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using a validated, stability-indicating HPLC-UV or LC-MS method against a non-stressed control sample to quantify the remaining parent drug and detect degradation products.

G cluster_stress Forced Degradation Experimental Design cluster_conditions Stress Conditions A Acid Hydrolysis (HCl, Heat) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) A->Analysis B Base Hydrolysis (NaOH, RT) B->Analysis C Oxidation (H₂O₂, RT) C->Analysis D Thermal (Dry Heat) D->Analysis E Photolytic (UV/Vis Light) E->Analysis Start This compound (Drug Substance) Start->A Start->B Start->C Start->D Start->E End Assess Degradation Identify Degradants Analysis->End

Caption: Workflow for a forced degradation study.

References

Methodological & Application

Application Notes: In-Vitro Kinase Inhibition Assays for Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Thiosildenafil is a synthetic compound structurally related to Desmethyl Sildenafil, the primary active metabolite of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. While the primary pharmacological activity of Sildenafil and its analogues is the potent and selective inhibition of PDE5, emerging research has indicated that these compounds may also exhibit off-target effects on various protein kinases, influencing key cellular signaling pathways.[1][2][3][4] This has prompted interest in evaluating the broader kinase selectivity profile of Sildenafil-related molecules.

These application notes provide a detailed protocol for assessing the in-vitro kinase inhibitory activity of this compound. The described methodology is designed for researchers in drug discovery and development to characterize the compound's kinase selectivity and to identify potential new therapeutic applications or off-target liabilities. The protocol is based on a generic luminescent kinase assay format, which is a common high-throughput screening method.[5][6][7][8][9]

Hypothetical Kinase Inhibition Data

To illustrate the application of the described protocol, the following table summarizes hypothetical quantitative data for the inhibition of a panel of protein kinases by this compound. This data is for exemplary purposes and is intended to guide researchers in their experimental design and data interpretation.

Kinase TargetFamilyIC50 (µM)
PDE5Phosphodiesterase0.008
ROCK1Serine/Threonine Kinase5.2
ROCK2Serine/Threonine Kinase7.8
MAPK1 (ERK2)Serine/Threonine Kinase15.4
MAPK14 (p38α)Serine/Threonine Kinase22.1
PKG1Serine/Threonine Kinase> 50
PKASerine/Threonine Kinase> 100
CDK2Serine/Threonine Kinase> 100
VEGFR2Tyrosine Kinase35.7
EGFRTyrosine Kinase> 100

Experimental Protocols

In-Vitro Luminescent Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases using a luminescent assay that quantifies ATP consumption.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO)

  • Recombinant human kinases (e.g., ROCK1, ROCK2, MAPK1, MAPK14, PKG1, PKA, CDK2, VEGFR2, EGFR)

  • Kinase-specific substrates (peptides or proteins)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Adenosine-5'-triphosphate (ATP)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in DMSO to generate a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Add 2.5 µL of the appropriate kinase assay buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 1.5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well to initiate the reaction. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Detection:

    • Add 5 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore corresponds to kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Dilution (this compound) reaction_setup Dispense Reagents & Compound to Plate compound_prep->reaction_setup reagent_prep Kinase/Substrate Mix reagent_prep->reaction_setup incubation Kinase Reaction (Room Temperature) reaction_setup->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction detection_reagent Add Kinase Detection Reagent stop_reaction->detection_reagent read_luminescence Measure Luminescence detection_reagent->read_luminescence data_analysis Calculate % Inhibition & IC50 Values read_luminescence->data_analysis

Caption: Experimental workflow for the in-vitro luminescent kinase inhibition assay.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_inhibitor Inhibitor cluster_downstream Downstream Effects GPCR GPCR RhoA RhoA GPCR->RhoA ROCK ROCK1/2 RhoA->ROCK MAPK_pathway MAPK Pathway (ERK, p38) ROCK->MAPK_pathway Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton direct Proliferation Cell Proliferation MAPK_pathway->Proliferation Inflammation Inflammation MAPK_pathway->Inflammation DMT Desmethyl Thiosildenafil DMT->ROCK DMT->MAPK_pathway

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Troubleshooting Desmethyl Thiosildenafil synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desmethyl Thiosildenafil. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: this compound, or 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione, is typically synthesized from a sildenafil analog precursor. The two most common routes involve either the demethylation of Thiosildenafil or the thionation of N-Desmethyl sildenafil. The choice of route often depends on the availability of the starting material and the desired purification strategy.

Q2: I am observing a low yield after the thionation step using Lawesson's reagent. What are the possible causes and solutions?

A2: Low yields during the thionation of the pyrazolopyrimidinone core are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a fresh portion of Lawesson's reagent.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh. Thiosildenafil and its analogs can be sensitive to prolonged heating. It is advisable to use the minimum effective temperature and reaction time.

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of Lawesson's reagent to the substrate can lead to incomplete conversion or the formation of byproducts. Typically, 0.5 to 1.0 equivalents of Lawesson's reagent per carbonyl group is used.

  • Solvent Choice: The choice of solvent is critical. Anhydrous toluene or dioxane are commonly used for reactions with Lawesson's reagent. Ensure the solvent is dry, as moisture can decompose the reagent.

Q3: My final product is contaminated with a significant amount of a sulfur-containing impurity that is difficult to separate by column chromatography. What is this impurity and how can I remove it?

A3: A common byproduct in reactions using Lawesson's reagent is a six-membered phosphorus-sulfur ring compound.[1][2] This byproduct often has a similar polarity to the desired thio-product, making chromatographic separation challenging.

Troubleshooting Strategies:

  • Work-up Procedure: An improved work-up procedure can help to remove this byproduct. After the reaction is complete, quenching the reaction mixture with ethylene glycol or ethanol can convert the phosphorus-sulfur byproduct into a more polar species that is more easily separated.[1][2]

  • Purification Method: If column chromatography is still necessary, careful selection of the eluent system is crucial. A gradient elution may be more effective than an isocratic one. Alternatively, recrystallization of the final product can be an effective purification method.

Q4: The N-demethylation of the piperazine ring is resulting in a mixture of products and a low yield of the desired this compound. How can I improve this step?

A4: N-demethylation of the piperazine moiety in sildenafil analogs can be challenging. Common issues include incomplete reaction, over-demethylation, and side reactions involving other functional groups.

  • Choice of Demethylating Agent: Various reagents can be used for N-demethylation, each with its own advantages and disadvantages. Common choices include 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, or other chloroformate reagents. The choice of reagent and reaction conditions should be carefully optimized.

  • Protection of Other Functional Groups: If the starting material contains other reactive functional groups, they may need to be protected prior to the demethylation step to avoid unwanted side reactions.

  • Reaction Conditions: Control of reaction temperature and time is critical. Over-exposure to the demethylating agent or harsh conditions can lead to degradation or the formation of complex byproduct mixtures.

Data Presentation

Table 1: Troubleshooting Summary for Thionation with Lawesson's Reagent

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionMonitor reaction progress (TLC/LC-MS); increase reaction time/temperature or add more reagent.
Degradation of productUse minimum effective temperature and reaction time.
Incorrect reagent ratioUse 0.5-1.0 eq. of Lawesson's reagent per carbonyl group.
Wet solventUse anhydrous solvents (e.g., toluene, dioxane).
Difficult PurificationPhosphorus-sulfur byproductQuench with ethylene glycol or ethanol post-reaction.[1][2]
Optimize chromatographic conditions (gradient elution) or use recrystallization.

Table 2: Troubleshooting Summary for N-Demethylation of the Piperazine Ring

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionOptimize reaction time and temperature.
Side reactionsProtect other sensitive functional groups if necessary.
Harsh reaction conditionsUse milder demethylating agents and conditions.
Mixture of ProductsOver-demethylationCarefully control the stoichiometry of the demethylating agent.
DegradationMonitor the reaction closely and quench promptly upon completion.

Experimental Protocols

Protocol 1: Thionation of N-Desmethyl Sildenafil using Lawesson's Reagent

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Desmethyl Sildenafil (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.6 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethylene glycol (2 equivalents) and stir for 1 hour to quench the excess Lawesson's reagent and its byproducts.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Protocol 2: N-Demethylation of Thiosildenafil using 1-Chloroethyl Chloroformate (ACE-Cl)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Thiosildenafil (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C and add 1-chloroethyl chloroformate (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the formation of the carbamate intermediate is complete, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the crude intermediate in methanol and heat to reflux for 1-2 hours to effect hydrolysis of the carbamate.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acid.

  • Purification: Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Desmethyl_Thiosildenafil_Synthesis_Workflow cluster_route1 Route 1: Thionation First cluster_route2 Route 2: Demethylation First Sildenafil Sildenafil Thiosildenafil Thiosildenafil Sildenafil->Thiosildenafil Lawesson's Reagent N_Desmethyl_Sildenafil N-Desmethyl Sildenafil Sildenafil->N_Desmethyl_Sildenafil N-Demethylation (e.g., ACE-Cl) Desmethyl_Thiosildenafil This compound Thiosildenafil->Desmethyl_Thiosildenafil N-Demethylation (e.g., ACE-Cl) N_Desmethyl_Sildenafil->Desmethyl_Thiosildenafil Lawesson's Reagent

Caption: Alternative synthetic routes to this compound.

Thionation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Thionation Step incomplete_reaction Incomplete Reaction - Insufficient time/temp - Stale reagent start->incomplete_reaction degradation Degradation - Harsh conditions start->degradation ratio Incorrect Stoichiometry - Too much/little Lawesson's start->ratio optimize Optimize Conditions - Monitor reaction (TLC/LC-MS) - Adjust time/temp - Add fresh reagent incomplete_reaction->optimize mild Milder Conditions - Lower temperature - Shorter reaction time degradation->mild adjust_ratio Adjust Stoichiometry - Use 0.5-1.0 eq. of reagent ratio->adjust_ratio

Caption: Troubleshooting logic for low yield in the thionation step.

References

Technical Support Center: Stability-Indicating Assay Methods for Sildenafil Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating assay methods for sildenafil determination.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method and why is it important for sildenafil?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), sildenafil, without interference from its degradation products, impurities, or excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product over its shelf life by providing an accurate assessment of the drug's stability under various environmental conditions.

Q2: Which analytical techniques are commonly used for stability-indicating assays of sildenafil?

The most common techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) due to their high resolution and sensitivity.[1][2][3][4] Spectrophotometric methods have also been developed and validated for this purpose.[5][6][7][8][9]

Q3: Under what conditions does sildenafil typically degrade?

Forced degradation studies have shown that sildenafil is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4][10] It is generally found to be stable under thermal and photolytic stress.[1][2][3] For instance, significant degradation has been observed when sildenafil is exposed to 5 N NaOH at 80°C and 5% H2O2 at 80°C.[2]

Q4: What are the typical validation parameters for a stability-indicating HPLC method for sildenafil?

According to International Council for Harmonisation (ICH) guidelines, a validated stability-indicating HPLC method for sildenafil should demonstrate specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][12]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of sildenafil using stability-indicating methods.

HPLC/UPLC Method Troubleshooting

Q5: I am observing peak tailing for the sildenafil peak. What could be the cause and how can I fix it?

  • Possible Cause: Secondary interactions between the basic sildenafil molecule and active silanol groups on the C18 column.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase buffer is within the optimal range for the column, typically between 3 and 7. A lower pH can protonate the silanol groups, reducing interaction.[13]

    • Add a Tailing Reducer: Incorporate a competing base, like triethylamine, into the mobile phase to block the active silanol sites.[13]

    • Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.

Q6: My retention times are shifting between injections. What should I check?

  • Possible Causes:

    • Inadequate column equilibration.[14]

    • Changes in mobile phase composition due to evaporation of the organic solvent.

    • Fluctuations in column temperature.[15]

    • Pump malfunction or leaks.[16]

  • Solutions:

    • Equilibrate Properly: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[14]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[14]

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[14][15]

    • System Check: Check the HPLC system for any leaks, especially around fittings and pump seals. Perform a pump performance test to ensure a stable flow rate.[15][16]

Q7: I am seeing extraneous peaks in my chromatogram. What is their likely source?

  • Possible Causes:

    • Contamination from the sample, solvent, or glassware.

    • Degradation of the sample in the autosampler.

    • Carryover from a previous injection.

    • Air bubbles in the detector.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and thoroughly clean all glassware.

    • Sample Stability: Check the stability of the sample solution over the analysis time. If necessary, keep the autosampler tray cooled.[1]

    • Injector Wash: Implement a robust injector wash program between injections, using a solvent that can effectively dissolve sildenafil.

    • Degas Mobile Phase: Adequately degas the mobile phase to prevent air bubbles from entering the detector.[16]

Experimental Protocols

Below are detailed methodologies for commonly cited stability-indicating assays for sildenafil.

Method 1: Reversed-Phase HPLC Method[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 0.2 M Ammonium acetate buffer and Acetonitrile (40:60 v/v), pH adjusted to 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 5 minutes.

Method 2: UPLC-MS/UV Method for Sildenafil and Dapoxetine[4]
  • Instrumentation: Acquity UPLC I class with a photodiode array detector and a quadrupole electrospray ionization mass spectrometer.

  • Column: Acquity BEH Shield RP18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution (details not specified in the abstract).

  • Detection Wavelength: 294 nm.

  • Linearity Range: 2.5-100 µg/mL for sildenafil.

Method 3: UV-Spectrophotometric Method[6]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 228 nm.

  • Linearity Range: 10-50 µg/mL.

Quantitative Data Summary

The following tables summarize the validation parameters from various published stability-indicating methods for sildenafil.

Table 1: HPLC and UPLC Method Validation Parameters

ParameterMethod 1 (HPLC)[1]Method 2 (RP-LC)[2]Method 3 (UPLC)[4]
Linearity Range (µg/mL) 0.5 - 500200 - 3002.5 - 100
Correlation Coefficient (r²) 1.0Not SpecifiedNot Specified
Accuracy (% Recovery) 99.5Not SpecifiedNot Specified
Precision (Intra-day %RSD) 0.5 - 1.0< 0.07Not Specified
Precision (Inter-day %RSD) 1.1Not SpecifiedNot Specified
LOD (ng/mL) 1.30Not Specified150 - 450
LOQ (ng/mL) 6.10Not Specified100 - 300

Table 2: Forced Degradation Studies Summary

Stress ConditionMethod 1 (HPLC)[1]Method 2 (RP-LC)[2]Method 3 (UPLC)[4]
Acid Hydrolysis Partially degradedStableUnstable
Alkaline Hydrolysis Partially degradedDegradedNot Specified
Oxidative Degradation Completely degradedDegradedNot Specified
Thermal Degradation StableStableStable
Photolytic Degradation StableStableStable

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Weigh Sildenafil Standard/Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into Chromatographic System filter->inject separate Isocratic/Gradient Elution through C18 Column inject->separate detect UV Detection at Specific Wavelength separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for the analysis of sildenafil using HPLC/UPLC.

Troubleshooting_Workflow action_node action_node issue_node issue_node start Chromatographic Issue? peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes extraneous_peaks Extraneous Peaks? retention_time->extraneous_peaks No action_equilibrate Check Column Equilibration / Mobile Phase / Temperature retention_time->action_equilibrate Yes action_contamination Check for Contamination / Carryover / Sample Stability extraneous_peaks->action_contamination Yes action_ph Adjust Mobile Phase pH / Add Tailing Reducer tailing->action_ph Yes

Caption: A logical troubleshooting workflow for common HPLC/UPLC issues in sildenafil analysis.

References

Addressing matrix effects in LC-MS/MS analysis of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desmethyl Thiosildenafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects, specifically ion suppression or enhancement, occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to reduced signal intensity (ion suppression) or increased signal intensity (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[6]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[2][7] This involves infusing a constant flow of a this compound standard solution into the MS detector, post-analytical column. A blank matrix sample is then injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[2] Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution.[8]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The most effective strategies to address matrix effects can be categorized into three main areas:

  • Thorough Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[1][9] For plasma and serum samples, specialized techniques like phospholipid removal plates (e.g., HybridSPE-Phospholipid) can be highly effective.[6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.[1][10]

  • Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction during data processing.[1] If a SIL-IS is not available, a structural analogue can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate the analyte from interferences.- Employ a more rigorous sample clean-up procedure (e.g., switch from PPT to SPE or LLE).- Consider a different stationary phase chemistry for the analytical column.[11]
Low Signal Intensity / High LLOQ Significant ion suppression.- Implement a more effective sample preparation method to remove phospholipids and other interfering substances.[6]- Adjust chromatographic conditions to move the analyte's retention time away from regions of high ion suppression.[2]- Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[3][10]
Inconsistent Results (Poor Precision and Accuracy) Variable matrix effects between samples.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1]- Ensure the sample preparation method is robust and reproducible.- Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration).[1]
Signal Enhancement Co-eluting compounds enhancing the ionization of the analyte.- While less common than suppression, the solutions are similar: improve chromatographic separation and sample cleanup to remove the source of enhancement.
Carryover Between Injections Adsorption of this compound or matrix components to the LC system or column.- Optimize the wash solvent and injection needle wash procedure.- Consider using a metal-free column if analyte chelation is suspected.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the analysis of sildenafil and N-desmethyl sildenafil in human plasma.[13][14]

  • Aliquot Plasma: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., this compound-d8).

  • Vortex: Vortex the sample for 30 seconds.

  • Add Extraction Solvent: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and dichloromethane).

  • Vortex Extraction: Vortex the tube for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

This is a general procedure to identify regions of ion suppression or enhancement.

  • Analyte Infusion Setup: Prepare a solution of this compound (e.g., 100 ng/mL in mobile phase). Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-connector.

  • Equilibration: Allow the infused signal to stabilize, resulting in an elevated, steady baseline in the mass spectrometer.

  • Blank Matrix Injection: Inject an extracted blank matrix sample (prepared using your standard sample preparation protocol) onto the LC-MS/MS system.

  • Data Analysis: Monitor the infused this compound MRM transition. A decrease in the baseline signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Quantitative Data Summary

The following table summarizes validation parameters from published methods for sildenafil and its metabolite, N-desmethyl sildenafil, which can serve as a reference for expected performance in a this compound assay.

Analyte Sample Preparation LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
SildenafilLLE1.01.5 - 5.12.2 - 3.496.7 - 98.3[13][14]
N-desmethyl sildenafilLLE0.51.3 - 3.12.8 - 4.395.0 - 97.2[13][14]
SildenafilPPT2.0<6.5<6.586.5 - 105.7[15]
N-desmethyl sildenafilPPT2.0<6.3<6.396.8 - 114.4[15]

LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Visualizations

Experimental_Workflow Figure 1: General LC-MS/MS Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection LC_Sep Chromatographic Separation Injection->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General LC-MS/MS Workflow for this compound Analysis.

Matrix_Effect_Troubleshooting Figure 2: Decision Tree for Troubleshooting Matrix Effects Start Inconsistent/Inaccurate Results? Assess_ME Assess Matrix Effects (Post-Column Infusion) Start->Assess_ME Yes ME_Present Matrix Effects Detected? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE, LLE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effects ME_Present->No_ME No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Method Performance Use_SIL_IS->Revalidate

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

Technical Support Center: Purification of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Desmethyl Thiosildenafil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, an analog of sildenafil, are column chromatography and recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: this compound is a crystalline solid. Its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is a critical consideration for sample preparation and purification. For instance, the related compound N-desmethyl sildenafil is soluble in DMSO at approximately 10 mg/mL and in DMF at around 5 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] The basic nature of the piperazine ring (pKa of the tertiary amine in sildenafil is ~7.10) means that its solubility and chromatographic behavior are pH-dependent.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. For sildenafil and its analogs, a common mobile phase is a mixture of chloroform, methanol, and ammonia.[3] Visualization can be achieved using UV light (254 nm), as the conjugated aromatic system absorbs UV, and also with staining reagents like iodine vapor or Dragendorff's reagent.[3][4]

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Common related impurities in the synthesis of sildenafil analogs can arise from side reactions on the pyrazolopyrimidinone core or the piperazine moiety.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Step(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing.- Optimize the mobile phase: Perform TLC analysis with various solvent systems to find the optimal polarity for separation. A gradient elution from a non-polar to a polar solvent might be necessary.- Reduce sample load: Ensure the amount of crude material is appropriate for the column size.- Repack the column: Ensure the stationary phase is packed uniformly to avoid channeling.
This compound is Tailing on the TLC/Column - The compound is interacting too strongly with the silica gel (stationary phase).- The compound is acidic or basic.- Add a modifier to the mobile phase: For basic compounds like this compound, adding a small amount of a base like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase can reduce tailing.- Use a different stationary phase: Consider using alumina or a bonded-phase silica.
No Compound Eluting from the Column - The mobile phase is not polar enough.- The compound has decomposed on the silica.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent.- Assess stability: Check the stability of this compound on silica using a small-scale experiment before performing a large-scale purification.
Recrystallization
Issue Possible Cause(s) Troubleshooting Step(s)
This compound Does Not Crystallize - The solution is not supersaturated.- The chosen solvent is not appropriate.- Concentrate the solution: Slowly evaporate the solvent to increase the concentration of the compound.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.- Solvent screening: Experiment with different solvents or solvent mixtures to find one in which this compound is soluble at high temperatures but insoluble at low temperatures.
Oily Precipitate Forms Instead of Crystals - The compound is "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the compound.- Impurities are preventing crystallization.- Use a lower boiling point solvent. - Add a co-solvent: Introduce a solvent in which the compound is less soluble to promote crystal formation.- Perform a preliminary purification: Use a quick filtration through a plug of silica gel to remove some impurities before recrystallization.
Low Recovery of Purified Product - The compound is too soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature in an ice bath before filtering.- Minimize the amount of solvent: Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.

Experimental Protocols

Illustrative Protocol for Column Chromatography Purification

This protocol is a general guideline and should be optimized for your specific crude sample.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 9:1 hexane:ethyl acetate).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase, determined by prior TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified product.

Illustrative Protocol for Recrystallization

This protocol is an example and the choice of solvent will depend on the specific impurities present.

  • Solvent Selection:

    • Based on solubility tests, select a solvent or solvent pair (e.g., toluene/methanol, ethanol/water) where this compound is soluble when hot and sparingly soluble when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative TLC Data for this compound and Potential Impurities

Compound Rf Value (9:1 Chloroform:Methanol) Visualization
Starting Material A0.85UV active
This compound0.50UV active, Orange with Dragendorff's
Impurity B (more polar)0.20UV active

Note: These Rf values are for illustrative purposes and will vary depending on the specific TLC plate and conditions.

Table 2: Illustrative HPLC Purity Analysis

Peak Retention Time (min) Area (%) Identity
12.53.2Impurity
24.896.5This compound
35.90.3Impurity

HPLC Conditions (Illustrative): C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, gradient elution.

Visualizations

PurificationWorkflow Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess purity & impurity profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively pure Purity_Check Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography <98% purity, re-purify Pure_Product Pure this compound Purity_Check->Pure_Product >98% purity Troubleshooting_ColumnChromatography Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Tailing Peak Tailing? Poor_Separation->Tailing No Optimize_Solvent Optimize Mobile Phase Poor_Separation->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Yes No_Elution No Compound Eluting? Tailing->No_Elution No Add_Modifier Add Modifier (e.g., TEA) Tailing->Add_Modifier Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Stability on Silica No_Elution->Check_Stability Yes Resolution Problem Resolved No_Elution->Resolution No Optimize_Solvent->Resolution Reduce_Load->Resolution Add_Modifier->Resolution Increase_Polarity->Resolution Check_Stability->Resolution

References

Technical Support Center: Enhancing Bioavailability of Desmethyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Desmethyl Thiosildenafil. The strategies outlined below are based on established methods for improving the bioavailability of poorly water-soluble compounds, particularly its structural analogue, sildenafil. All proposed methods require experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound show low and variable oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and potential first-pass metabolism. Like its analogue sildenafil, which is a Biopharmaceutics Classification System (BCS) Class II drug, this compound's absorption is probably limited by its dissolution rate in the gastrointestinal fluid. Furthermore, sildenafil undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) 3A4 and 2C9 enzymes, and it is reasonable to assume this compound may be subject to similar metabolic pathways.[1][2]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A logical first step is to focus on formulation strategies that have proven effective for sildenafil. These include:

  • Salt Formation: While this compound's existing form might be a free base, creating different salt forms can significantly alter its solubility. For instance, sildenafil lactate has shown improved solubility over sildenafil citrate.[3]

  • Cocrystallization: Developing cocrystals with pharmaceutically acceptable co-formers can enhance solubility. Sildenafil-fumaric acid cocrystals, for example, increased water solubility up to five times compared to the sildenafil base.[4]

  • Amorphous Solid Dispersions: Creating amorphous solid dispersions with polymers or sugars can improve the dissolution rate.

Q3: Are there more advanced formulation techniques I should consider if simple methods are insufficient?

A3: Yes, several advanced drug delivery systems can be explored:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Solid SNEDDS have demonstrated a remarkable 82-fold increase in the solubility of sildenafil and a significant improvement in its oral bioavailability.[5] This approach involves dissolving the drug in a mixture of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the GI tract.

  • Microspheres: Both amorphous and crystalline microspheres can enhance the dissolution rate and subsequent absorption.[5]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and has been used to develop alternative delivery routes like transdermal systems for sildenafil.[6]

Q4: Can changing the route of administration improve the bioavailability of this compound?

A4: Absolutely. Bypassing the gastrointestinal tract and first-pass metabolism can lead to substantial improvements in bioavailability. Consider these alternatives:

  • Transdermal Delivery: A novel approach using hydrogel-forming microneedles has been shown to significantly increase the bioavailability of sildenafil, avoiding the first-pass effect.[6]

  • Orodispersible/Sublingual Formulations: These dosage forms allow for absorption directly into the systemic circulation through the oral mucosa, bypassing the liver and gut wall metabolism.[1]

  • Intravenous Administration: While not always practical for chronic use, intravenous administration provides 100% bioavailability and can be used as a benchmark in preclinical studies to determine the absolute bioavailability of oral formulations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor dissolution of this compound powder in aqueous media. Low intrinsic solubility of the compound.1. Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution. 2. Formulation Approaches: Prepare solid dispersions with hydrophilic carriers (e.g., PVP, HPMC) or formulate as a SNEDDS. 3. Solubility in Biorelevant Media: Test solubility in simulated gastric and intestinal fluids (SGF, SIF) to better predict in vivo dissolution.
High inter-subject variability in plasma concentrations after oral dosing. Food effects, variable GI motility, or metabolism.1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. For sildenafil, administration with a high-fat meal delays absorption and reduces peak plasma concentration.[1] 2. Controlled Release Formulations: Develop a formulation that provides a more consistent release profile. 3. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) in preclinical models to assess the extent of first-pass metabolism.
Low bioavailability despite good in vitro dissolution. Poor membrane permeability or high first-pass metabolism.1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound. 2. Investigate Alternative Routes: Explore transdermal, sublingual, or pulmonary delivery to bypass the GI tract and first-pass effect. 3. Metabolite Profiling: Quantify the major metabolites of this compound in plasma and excreta to understand the metabolic pathways and extent of first-pass metabolism. N-desmethyl sildenafil is a major metabolite of sildenafil, formed via CYP3A4/5/7.[2]

Data on Bioavailability Enhancement Strategies for Sildenafil (as a reference for this compound)

Strategy Formulation Details Improvement in Solubility Improvement in Bioavailability (AUC) Reference
Solid SNEDDS Sildenafil with Captex 300 (oil), Labrasol (surfactant), and Transcutol (co-surfactant).~82-fold increase compared to drug powder.Highest improvement among tested formulations (AUC; 1508.78 ± 343.95 h·ng/mL).[5]
Amorphous Microspheres Spray-dried sildenafil with a polymer carrier.~79-fold increase compared to drug powder.Significant improvement over drug powder.[5]
Crystalline Microspheres Spray-dried sildenafil in a crystalline form with excipients.~55-fold increase compared to drug powder.Moderate improvement over drug powder.[5]
Cocrystals Sildenafil-Fumaric Acid (FMA) cocrystals.Up to 5-fold increase compared to sildenafil base.Not explicitly quantified but improved dissolution suggests potential for enhanced bioavailability.[4]
Salt Formation Sildenafil Lactate.Improved solubility in various solvents compared to sildenafil citrate.Provided higher AUC and Cmax in rabbits compared to sildenafil base and citrate.[7]
Transdermal Microneedles Hydrogel-forming microneedles with a sildenafil-β-cyclodextrin complex reservoir.Not applicable (bypasses dissolution).Relative bioavailability > 100% compared to oral Viagra®.[6]

Experimental Protocols & Visualizations

General Workflow for Evaluating Bioavailability Enhancement Strategies

The following diagram illustrates a general experimental workflow for selecting and evaluating a suitable bioavailability enhancement strategy for this compound.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Initial Characterization (Solubility, Permeability) B Select Strategies (e.g., SNEDDS, Solid Dispersion, Cocrystals) A->B C Formulation & Optimization B->C D Dissolution Testing (in biorelevant media) C->D E Permeability Studies (e.g., Caco-2) D->E G Preclinical Pharmacokinetic Study (e.g., in rats) E->G F Physical Characterization (PXRD, DSC) H Data Analysis (AUC, Cmax, Tmax) G->H I Select Lead Formulation H->I

Caption: General workflow for developing and evaluating bioavailability-enhanced formulations.

Signaling Pathway: Presumed Metabolic Pathway of this compound

This diagram illustrates the presumed primary metabolic pathway of this compound, extrapolated from the known metabolism of sildenafil.

G A This compound (Oral Administration) B Absorption in Small Intestine A->B Dissolution C First-Pass Metabolism (Liver) B->C Portal Vein D Systemic Circulation (Bioavailable Drug) C->D Reduced Fraction E Metabolites (e.g., N-demethylated) C->E CYP3A4/2C9 (presumed) F Excretion D->F E->F

Caption: Presumed metabolic fate of orally administered Desmathyl Thiosildenafil.

References

Technical Support Center: Chiral Separation of Desmethyl Thiosildenafil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation of Desmethyl Thiosildenafil enantiomers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical analytical approach for the chiral separation of this compound enantiomers?

A1: The most common and successful techniques for the chiral separation of this compound and its analogues are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3] These methods utilize chiral stationary phases (CSPs) to achieve enantioselective separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the chiral separation of sildenafil analogues and other pyrazole derivatives.[4][5] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings are excellent starting points for method development.

Q3: What mobile phase modes are recommended for the chiral HPLC separation of this compound?

A3: Three primary mobile phase modes can be employed:

  • Normal Phase: Typically uses a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as ethanol or isopropanol. This mode often provides good selectivity.

  • Polar Organic Mode: Utilizes polar organic solvents like methanol or acetonitrile, sometimes with additives. This mode can offer shorter analysis times and improved peak shapes.[4][5]

  • Reversed-Phase: Employs an aqueous buffer with an organic modifier like acetonitrile or methanol. This is a common mode but may require careful pH control for basic compounds like this compound.

Q4: Why are mobile phase additives like DEA or TFA often necessary?

A4: this compound is a weakly basic compound due to the piperazine moiety.[6] Mobile phase additives are used to improve peak shape and resolution. Basic additives like Diethylamine (DEA) can suppress the interaction of the basic analyte with acidic sites on the silica support in normal phase mode. Acidic additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) can protonate the analyte in reversed-phase mode, leading to more consistent interactions with the stationary phase.[7]

Q5: What are the advantages of using SFC for this chiral separation?

A5: SFC offers several advantages over HPLC for chiral separations, including:[2][3]

  • Higher efficiency and faster analysis times: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in resolution.[2]

  • Reduced organic solvent consumption: SFC primarily uses compressed CO2 as the mobile phase, making it a greener and more cost-effective technique.[2]

  • Complementary selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase composition is not optimal.3. Analyte ionization is preventing chiral recognition.1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose-based).2. Change the alcohol modifier in normal phase (e.g., switch from ethanol to isopropanol).3. In reversed-phase, adjust the mobile phase pH. For a basic compound, a slightly acidic pH may be beneficial.4. Add a suitable acidic or basic additive to the mobile phase.
Poor peak shape (tailing or fronting) 1. Secondary interactions between the basic analyte and the silica support.2. Inappropriate mobile phase additive concentration.3. Column overload.1. Add a basic modifier like DEA (0.1-0.5%) to the mobile phase in normal phase mode.[7]2. In reversed-phase, add an acidic modifier like TFA or FA (0.1%) to the mobile phase.3. Optimize the concentration of the additive.4. Reduce the sample injection volume or concentration.
Poor resolution (Rs < 1.5) 1. Mobile phase strength is too high, leading to short retention and poor interaction with the CSP.2. Suboptimal temperature.3. Flow rate is too high.1. In normal phase, decrease the percentage of the alcohol modifier.2. In SFC, decrease the percentage of the co-solvent.3. Evaluate the effect of column temperature. Lower temperatures often improve resolution but increase analysis time.[8]4. Reduce the flow rate to increase the interaction time with the stationary phase.
Inconsistent retention times 1. Lack of column equilibration between injections.2. "Additive memory effect" where additives from previous runs affect the current separation.[9]3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Dedicate a column to a specific mobile phase system (e.g., acidic or basic additives) or use a rigorous column flushing procedure between methods.3. Use a column oven to maintain a constant temperature.
Loss of resolution over time 1. Column contamination or degradation.2. Sample solvent is incompatible with the mobile phase.1. Use a guard column to protect the analytical column.2. Flush the column regularly with an appropriate strong solvent.3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Normal Phase)
  • Column Selection: Start with a cellulose-based chiral column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength for this compound (e.g., 230 nm or 290 nm).

    • Injection Volume: 10 µL

  • Optimization: If separation is observed, optimize the resolution by adjusting the ratio of hexane to alcohol and the concentration of DEA.

Protocol 2: Chiral SFC Method Development
  • Column Selection: Screen amylose- and cellulose-based chiral columns suitable for SFC.

  • Mobile Phase Screening:

    • Mobile Phase A: CO2/Methanol (80:20, v/v)

    • Mobile Phase B: CO2/Ethanol (80:20, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV-Vis

  • Optimization: Adjust the percentage of the alcohol co-solvent. If peak shape is poor, add a basic additive like DEA or a suitable alternative amine to the alcohol co-solvent.

Quantitative Data Summary

The following tables present representative data from a hypothetical chiral method development for this compound enantiomers based on typical results for similar compounds.

Table 1: HPLC Method Screening Results

Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs) Peak Tailing
Cellulose-basedn-Hexane/Ethanol (90:10) + 0.1% DEA8.5, 9.81.81.1
Cellulose-basedn-Hexane/Isopropanol (90:10) + 0.1% DEA10.2, 12.12.51.2
Amylose-basedn-Hexane/Ethanol (90:10) + 0.1% DEA7.9, 8.51.21.4
Amylose-basedn-Hexane/Isopropanol (90:10) + 0.1% DEA9.1, 10.52.11.3

Table 2: SFC Method Optimization

Co-solvent Co-solvent % Retention Time (min) Resolution (Rs)
Methanol20%2.1, 2.51.9
Methanol15%3.2, 3.82.4
Ethanol20%2.5, 3.02.2
Ethanol15%3.8, 4.52.8

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic this compound screen_csp Screen Chiral Stationary Phases (Cellulose & Amylose based) start->screen_csp screen_mode Select Separation Mode (HPLC-NP, HPLC-RP, SFC) screen_csp->screen_mode optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_mode->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Method Validation optimize_params->validate validate->optimize_mp Failed end Final Method validate->end Successful

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic start Poor Separation check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_peak_shape Is Peak Tailing > 1.5? check_resolution->check_peak_shape No adjust_mp_strength Adjust Mobile Phase Strength check_resolution->adjust_mp_strength Yes no_separation No Separation check_peak_shape->no_separation No add_modifier Add/Optimize Additive (DEA/TFA) check_peak_shape->add_modifier Yes change_csp Change CSP Type no_separation->change_csp

Caption: Troubleshooting Logic for Poor Chiral Separation.

References

Validation & Comparative

A Comparative Guide to the Quantification of Sildenafil and N-desmethyl sildenafil by UPLC-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, with a focus on experimental data and detailed protocols.

Introduction

Sildenafil is a potent selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its major metabolite, N-desmethyl sildenafil, also exhibits pharmacological activity.[1] Accurate and reliable quantification of both compounds in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. UPLC-MS/MS has emerged as a highly sensitive and specific method for this purpose.[1][2] This guide will delve into a validated UPLC-MS/MS method and compare its performance with other analytical approaches.

Method Comparison: UPLC-MS/MS vs. Alternatives

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While UPLC-MS/MS is often considered the gold standard, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other LC-MS/MS methods are also employed. The following tables summarize the key performance parameters of these methods based on published experimental data.

Table 1: Performance Comparison of Analytical Methods for Sildenafil and N-desmethyl sildenafil

ParameterUPLC-MS/MS Method 1[1]UPLC-MS/MS Method 2[3]HPLC-MS/MS Method[4]HPLC-UV Method[5]
Linearity Range (ng/mL) Sildenafil: 3.9 - 1000N-desmethyl sildenafil: 3.9 - 1000Sildenafil: 2.0 - 200.0N-desmethyl sildenafil: 0.8 - 80.0Sildenafil: 1.0 - 1000.0N-desmethyl sildenafil: 0.5 - 500.0Sildenafil: 5 - 150 (µg/mL)
Lower Limit of Quantification (LLOQ) (ng/mL) 3.9 for both analytes2.0 for Sildenafil0.8 for N-desmethyl sildenafil1.0 for Sildenafil0.5 for N-desmethyl sildenafil100 (ng/mL)
Lower Limit of Detection (LLOD) (ng/mL) 1.95 for both analytesNot ReportedNot Reported30 (ng/mL)
Accuracy (%) Sildenafil: 93.1 - 115.9N-desmethyl sildenafil: 95.6 - 112.5[2]Not ReportedSildenafil: 96.7 - 98.3N-desmethyl sildenafil: 95.0 - 97.299.7 - 104.1
Precision (RSD%) Intra- and Inter-day RSD < 15%Not ReportedIntra-day: 1.3 - 5.1Inter-day: 2.2 - 4.3Intra-day: 99.3Inter-day: 99.9
Recovery (%) Sildenafil: 83.2N-desmethyl sildenafil: 84.5Not ReportedNot ReportedNot Reported
Matrix Effect (%) 2.6 - 5.8Not ReportedNot ReportedNot Applicable

Table 2: Summary of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantagesReference
HPLC-UV Separation by HPLC and detection by UV absorbance.Simple, cost-effective, widely available.Lower sensitivity and selectivity compared to MS methods.[5][6]
GC-MS Separation by Gas Chromatography and detection by Mass Spectrometry.High separation efficiency for volatile compounds.Requires derivatization for non-volatile compounds like sildenafil, potential for thermal degradation.[7]
Electrochemical Methods Based on the electrochemical properties of sildenafil (e.g., voltammetry).High sensitivity, low cost.Susceptible to interference from other electroactive species in the matrix.[7]
Non-aqueous Titration Titrimetric method for quantifying sildenafil in bulk drug and dosage forms.Simple, rapid, and does not require sophisticated instrumentation.Not suitable for biological samples, lacks selectivity for the metabolite.[8]

Experimental Protocols

This section provides detailed methodologies for a validated UPLC-MS/MS method for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma.

Validated UPLC-MS/MS Method[1][2]

1. Sample Preparation (Protein Precipitation) [1][2]

  • To a 100 µL aliquot of human plasma, add an internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

2. Chromatographic Conditions [2][9]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[9]

  • Mobile Phase A: 0.01% Formic acid in water[2] or 2 mM ammonium formate with 0.1% formic acid in water[9]

  • Mobile Phase B: Acetonitrile and methanol (1:1, v/v) containing 0.01% formic acid[2] or Acetonitrile[9]

  • Flow Rate: 0.3 mL/min[9]

  • Gradient Elution: A time-programmed gradient is typically used to achieve optimal separation.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions [2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sildenafil: m/z 475.4 → 283.3[2]

    • N-desmethyl sildenafil: m/z 461.4 → 283.2[2]

    • Sildenafil-d8 (Internal Standard): m/z 483.3 → 108.1[2]

    • N-desmethyl sildenafil-d8 (Internal Standard): m/z 469.2 → 283.3[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the validated UPLC-MS/MS method for the analysis of sildenafil and N-desmethyl sildenafil.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Caption: Workflow for sildenafil and N-desmethyl sildenafil analysis by UPLC-MS/MS.

Conclusion

The validated UPLC-MS/MS method provides a highly sensitive, specific, and reliable approach for the simultaneous quantification of sildenafil and its active metabolite, N-desmethyl sildenafil, in biological matrices.[2] Its performance, particularly in terms of its low limits of detection and quantification, makes it superior to alternative methods like HPLC-UV for pharmacokinetic and bioequivalence studies where low concentrations of the analytes need to be accurately measured.[1][3][4] While other methods may offer advantages in terms of cost or simplicity for specific applications, UPLC-MS/MS remains the benchmark for demanding quantitative bioanalysis of these compounds.

References

A Comparative Guide to the Bioequivalence of Sildenafil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Quantitative Data Summary

The bioequivalence of different sildenafil formulations is primarily assessed by comparing their pharmacokinetic parameters. The key metrics are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax). For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for the test product to the reference product must fall within the range of 80% to 125%.[1][2]

The following table summarizes pharmacokinetic data from a representative bioequivalence study comparing an orodispersible film (ODF) formulation of sildenafil with a conventional film-coated tablet (FCT).

ParameterFormulationSildenafilN-desmethyl sildenafil
Cmax (ng/mL) ODF (Test)267.2169.00
FCT (Reference)285.9761.76
AUC0-t (ng·h/mL) ODF (Test)664.48280.66
FCT (Reference)647.96304.06
Tmax (h) ODF (Test)0.941.35
FCT (Reference)0.941.25

Data compiled from representative bioequivalence studies.[1][3]

These results demonstrate that the plasma concentration-time profiles of sildenafil and its metabolite, N-desmethyl-sildenafil, were almost superimposable for both the orodispersible film and the film-coated tablet formulations.[4][5] The bioequivalence was fully satisfied for both sildenafil and N-desmethyl-sildenafil in terms of the rate and extent of bioavailability.[4][5]

Experimental Protocols

The methodologies employed in bioequivalence studies of sildenafil are standardized to ensure regulatory compliance and data reliability.

Study Design: A typical bioequivalence study for sildenafil formulations is designed as a randomized, open-label, two-period, two-sequence, crossover study.[3][4][6] Healthy male volunteers are typically enrolled and receive a single oral dose of the test and reference formulations in separate periods, with a washout period of at least 7 days between administrations.[3][4] Studies are often conducted under fasting conditions.[3][4]

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration, typically up to 24 hours post-dose.[2][3] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method: The concentrations of sildenafil and its active metabolite, N-desmethyl sildenafil, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8][9] This method offers high sensitivity and selectivity for the simultaneous quantification of both analytes.[7][9] The method is validated for linearity, accuracy, precision, and stability as per regulatory guidelines.[7][10][11]

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity), are calculated from the plasma concentration-time data.[10] Statistical analysis, typically using a mixed-effects model on log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product for Cmax and AUC.[1]

Visualizing the Process and Pathway

To better illustrate the key processes involved in a bioequivalence study and the mechanism of action of sildenafil, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening Randomization Randomization Subject_Screening->Randomization Dosing_Period_1 Dosing Period 1 (Test or Reference) Randomization->Dosing_Period_1 Washout Washout Period Dosing_Period_1->Washout Blood_Sampling Blood Sampling Dosing_Period_1->Blood_Sampling Dosing_Period_2 Dosing Period 2 (Reference or Test) Washout->Dosing_Period_2 Dosing_Period_2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Pharmacokinetic_Analysis Statistical_Analysis Statistical Analysis (90% CI) Pharmacokinetic_Analysis->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Experimental workflow of a typical crossover bioequivalence study.

PDE5_Inhibition_Pathway cluster_pathway Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 Phosphodiesterase-5 (PDE5) GMP 5'-GMP PDE5->GMP degrades cGMP to Sildenafil Sildenafil / Desmethyl Thiosildenafil Sildenafil->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by sildenafil.

References

Comparative Analysis of Thiosildenafil Analogues: A Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency and selectivity of thiosildenafil and its analogues, compounds that have emerged as unapproved adulterants in various consumer products. Due to the limited availability of public research on these specific analogues, this document focuses on providing a framework for their evaluation, including detailed experimental protocols for assessing their inhibitory activity against phosphodiesterase (PDE) enzymes and contextualizes their potential activity based on the well-established pharmacology of sildenafil, a structurally similar approved drug.

Introduction to Thiosildenafil and its Analogues

Thiosildenafil is a structural analogue of sildenafil, the active ingredient in Viagra®, where the oxygen atom in the pyrimidinone ring is replaced by a sulfur atom. Other related compounds, such as thiohomosildenafil and hydroxythiohomosildenafil, have also been identified in dietary supplements marketed for sexual enhancement.[1][2] While their presence suggests a presumed action as PDE5 inhibitors, a comprehensive public database of their pharmacological properties, including potency (IC50 values) and selectivity across different PDE isoforms, is notably absent from the scientific literature. One source explicitly states that the biological characteristics of thiosildenafil have not been reported.[1] This lack of data presents a significant challenge in assessing their efficacy and potential off-target effects.

Comparative Potency and Selectivity Data

Comprehensive, publicly available data on the in vitro potency and selectivity of thiosildenafil, thiohomosildenafil, and hydroxythiohomosildenafil against a panel of phosphodiesterase (PDE) isoforms is currently unavailable in the peer-reviewed literature.

To provide a relevant benchmark for researchers investigating these compounds, the following table summarizes the well-established potency and selectivity profiles of the approved PDE5 inhibitor, sildenafil. It is hypothesized that thiosildenafil and its analogues would exhibit a similar mechanism of action, primarily targeting PDE5. However, the subtle structural modifications could significantly alter their potency and selectivity profile.

Table 1: In Vitro Potency and Selectivity of Sildenafil

CompoundPDE IsoformIC50 (nM)Selectivity vs. PDE5
Sildenafil PDE128080x
PDE2>10,000>2857x
PDE3>10,000>2857x
PDE4>10,000>2857x
PDE5 3.5 - 8.5 1x
PDE63510x
PDE11350100x

Note: IC50 values can vary depending on the experimental conditions. The data presented is a representative range from multiple sources.[3][4] The selectivity is calculated as the ratio of IC50 for the specific PDE isoform to the IC50 for PDE5.

Experimental Protocols for Determining Potency and Selectivity

To facilitate the pharmacological characterization of thiosildenafil and its analogues, this section provides detailed methodologies for conducting in vitro phosphodiesterase inhibition assays.

General Principle of PDE Inhibition Assays

The fundamental principle of these assays is to measure the enzymatic activity of a specific PDE isoform in the presence and absence of an inhibitor. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This is a common and high-throughput method for measuring PDE activity.

Materials:

  • Purified recombinant PDE enzymes (e.g., PDE1-11)

  • cGMP or cAMP substrate

  • PDE-Glo™ Reaction Buffer

  • PDE-Glo™ Termination Buffer (containing a non-selective PDE inhibitor like IBMX)

  • PDE-Glo™ Detection Solution (containing a protein kinase)

  • Kinase-Glo® Reagent (containing luciferase)

  • Test compounds (thiosildenafil analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

  • Luminometer

Protocol: [5][6][7]

  • Reaction Setup: In a microplate well, combine the PDE-Glo™ Reaction Buffer, the specific PDE enzyme, and the test compound at various concentrations.

  • Initiation: Add the cGMP or cAMP substrate to initiate the enzymatic reaction. Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Termination: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

  • Detection: Add the PDE-Glo™ Detection Solution. The remaining cGMP/cAMP will be used by the protein kinase to convert a substrate, consuming ATP in the process.

  • Luminescence Measurement: Add the Kinase-Glo® Reagent. The luciferase enzyme will catalyze a reaction that produces light, with the intensity of the light being proportional to the amount of ATP remaining. A lower light signal indicates higher PDE activity (more cGMP/cAMP hydrolyzed, less ATP consumed by the kinase).

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioenzymatic Assay

This traditional method relies on the use of radiolabeled substrates.

Materials:

  • Purified recombinant PDE enzymes

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., DEAE-Sephadex)

  • Scintillation fluid

  • Test compounds

  • Glass tubes or microplates

  • Scintillation counter

Protocol: [8][9]

  • Reaction Setup: In a reaction tube, combine the reaction buffer, PDE enzyme, and the test compound.

  • Initiation: Add [³H]-cGMP or [³H]-cAMP to start the reaction. Incubate at 30°C for a specific time.

  • Termination: Stop the reaction by boiling the tubes.

  • Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to the corresponding nucleoside ([³H]-guanosine or [³H]-adenosine).

  • Separation: Apply the reaction mixture to an anion-exchange column. The charged, unhydrolyzed [³H]-cGMP/cAMP and the intermediate [³H]-5'-GMP/AMP will bind to the resin, while the uncharged [³H]-nucleoside will pass through.

  • Quantification: Collect the eluate containing the [³H]-nucleoside, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Signaling Pathway of PDE5 Inhibition

The presumed mechanism of action for thiosildenafil analogues is the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

PDE5_Inhibition_Pathway cluster_0 cluster_1 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes cGMP to PDE5->GMP Thiosildenafil Thiosildenafil Analogues Thiosildenafil->PDE5 Inhibits IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Thiosildenafil Analogues start->prep_compounds prep_reagents Prepare PDE Enzyme and Substrate Solutions start->prep_reagents assay_setup Set Up Assay Plate: Enzyme, Buffer, Compound prep_compounds->assay_setup prep_reagents->assay_setup initiate_reaction Initiate Reaction with Substrate (cGMP or cAMP) assay_setup->initiate_reaction incubation Incubate at Controlled Temperature and Time initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Perform Detection Step (e.g., Luminescence, Radioactivity) terminate_reaction->detection read_plate Read Plate (Luminometer, Scintillation Counter) detection->read_plate data_analysis Data Analysis: Plot Dose-Response Curve read_plate->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

References

Inter-laboratory Validation of Desmethyl Thiosildenafil Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques for the bioanalysis of Desmethyl Thiosildenafil are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). Both methods offer high sensitivity and selectivity, crucial for pharmacokinetic and toxicological studies.

Quantitative Performance Data

The following tables summarize the validation parameters of different bioanalytical methods for this compound, providing a clear comparison of their performance characteristics.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.5 - 500.02.24 - 400.84[1]3.9 - 1000Not Specified
Correlation Coefficient (r²) > 0.9987> 0.9973[1]> 0.999Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.52.24[1]3.9[2]1
Intra-day Precision (%RSD) 1.3 - 3.1< 15< 15[2]Not Specified
Inter-day Precision (%RSD) 2.8 - 4.3< 15< 15[2]Not Specified
Intra-day Accuracy (%) 95.3 - 96.3< 15< 15[2]Not Specified
Inter-day Accuracy (%) 95.0 - 97.2< 15< 15[2]Not Specified
Mean Recovery (%) Not SpecifiedNot Specified84.5[2]Not Specified
Matrix Human PlasmaHuman Blood Plasma[1]Human Plasma[2]Neonatal Plasma[3]

Table 2: Performance Characteristics of GC/MS Method for this compound

ParameterMethod 1
Linearity Range (ng/mL) 15.0 - 500.0
Correlation Coefficient (r²) > 0.990[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 15.0[4]
Within-batch Precision (%RSD) < 10.8[4]
Between-batch Precision (%RSD) < 10.8[4]
Within-batch Accuracy (%) < 10.2[4]
Between-batch Accuracy (%) < 10.2[4]
Absolute Recovery (%) 83.1 - 93.2[4]
Matrix Whole Blood[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the performance tables.

1. LC-MS/MS Method for Quantification of this compound in Human Plasma

  • Sample Preparation:

    • To a 250 µL plasma sample, add an internal standard (e.g., deuterated this compound).

    • Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate, dichloromethane, and chloroform).[5]

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) is commonly used.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., acetonitrile) is employed.

    • Flow Rate: A typical flow rate is around 0.6 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard. For Desmethyl Sildenafil, a common transition is m/z 461.3 → 283.4.

2. GC/MS Method for Quantification of this compound in Whole Blood

  • Sample Preparation:

    • To a 1 mL whole blood sample, add an internal standard (e.g., protriptyline).[4]

    • Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.

    • Elute the compounds from the SPE cartridge.

    • Perform derivatization using a reagent such as BSTFA with 1% TMCS in acetonitrile to improve the volatility and thermal stability of the analytes.[4]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • Gas Chromatographic Conditions:

    • Column: A capillary column suitable for drug analysis (e.g., a fused-silica capillary column) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure good separation of the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target ions of the derivatized this compound and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway relevant to this compound's parent compound, Sildenafil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction cluster_derivatization cluster_analysis Analysis cluster_data_processing Data Processing sp1 Plasma/Blood Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Extraction (LLE or SPE) sp2->sp3 sp4 Derivatization (for GC/MS) sp3->sp4 GC/MS sp5 Reconstitution sp3->sp5 LC-MS/MS sp4->sp5 GC/MS an1 Chromatographic Separation (LC or GC) sp5->an1 an2 Mass Spectrometric Detection (MS/MS) an1->an2 dp1 Peak Integration an2->dp1 dp2 Quantification dp1->dp2 dp3 Data Review & Reporting dp2->dp3

Caption: Experimental workflow for the bioanalysis of this compound.

signaling_pathway sildenafil Sildenafil pde5 PDE5 sildenafil->pde5 inhibition cgmp cGMP pde5->cgmp degradation gmp 5'-GMP relaxation Smooth Muscle Relaxation cgmp->relaxation gtp GTP gtp->cgmp conversion gc Guanylate Cyclase no Nitric Oxide no->gc activates

Caption: Simplified signaling pathway of Sildenafil, the parent compound of this compound.

References

Benchmarking Desmethyl Thiosildenafil: A Comparative Guide to PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Desmethyl Thiosildenafil's potential performance against established industry standards for phosphodiesterase type 5 (PDE5) inhibitors. Due to the limited availability of public data on this compound's specific inhibitory activity, this document focuses on providing a framework for its evaluation. We present the performance of current market leaders—Sildenafil, Tadalafil, Vardenafil, and Avanafil—and detail the experimental protocols necessary to benchmark novel compounds like this compound.

Quantitative Performance of Industry-Standard PDE5 Inhibitors

The primary metric for evaluating the potency of a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of a drug required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value signifies greater potency. The table below summarizes the reported in vitro IC50 values for leading PDE5 inhibitors.

CompoundPDE5 IC50 (nM)Key Characteristics
Sildenafil 3.7 - 5.22[1][2]The first-in-class oral PDE5 inhibitor.
Tadalafil 1.8[1][2]Known for its long duration of action.
Vardenafil 0.7[2]A highly potent and selective PDE5 inhibitor.
Avanafil 5.2[1][2]Characterized by its rapid onset of action.
This compound Data Not Publicly AvailableA thiono analog of Sildenafil.[3]

Mechanism of Action: The PDE5 Signaling Pathway

PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and vasodilation, facilitating penile erection. The enzyme PDE5 is responsible for the degradation of cGMP, thus terminating the erection. By inhibiting PDE5, these drugs increase the intracellular concentration of cGMP, thereby enhancing and prolonging the erectile response.[4][5][6]

PDE5_Signaling_Pathway cluster_0 Cellular Environment Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 is degraded by Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP GMP (Inactive) PDE5->GMP Desmethyl_Thiosildenafil This compound (PDE5 Inhibitor) Desmethyl_Thiosildenafil->PDE5 inhibits

Diagram 1: Simplified signaling pathway of PDE5 inhibition.

Experimental Protocols for Performance Benchmarking

To ascertain the in vitro potency of this compound, a standardized PDE5 inhibition assay is required. Below is a generalized protocol based on commonly used fluorescence polarization (FP) methods.

Objective: To determine the IC50 value of this compound for the inhibition of human recombinant PDE5A1.

Materials:

  • Human recombinant PDE5A1 enzyme

  • FAM-labeled cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • This compound (and other reference inhibitors) dissolved in DMSO

  • 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference compounds (Sildenafil, Tadalafil, etc.) in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PDE5A1 enzyme and the FAM-cGMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted compounds to the wells of the microplate.

    • Add the diluted PDE5A1 enzyme to the wells and incubate briefly.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing only DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_workflow In Vitro PDE5 Inhibition Assay Workflow A 1. Compound Preparation (Serial Dilution of this compound & Reference Inhibitors in DMSO) B 2. Assay Plate Preparation (Dispense diluted compounds into 384-well microplate) A->B C 3. Reagent Addition (Add PDE5 Enzyme, then FAM-cGMP Substrate) B->C D 4. Incubation (Allow enzymatic reaction to proceed at 30°C) C->D E 5. Fluorescence Polarization Measurement D->E F 6. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) E->F G 7. IC50 Determination F->G

Diagram 2: General workflow for a PDE5 inhibition assay.

Comparative Analysis Framework

A robust comparison of this compound with industry standards should extend beyond in vitro potency. A comprehensive evaluation would involve assessing its selectivity, pharmacokinetic profile, and in vivo efficacy.

Logical_Comparison cluster_comparison Framework for Comparative Analysis cluster_parameters Performance Parameters Desmethyl_Thiosildenafil This compound In_Vitro_Potency In Vitro Potency (IC50 for PDE5) Desmethyl_Thiosildenafil->In_Vitro_Potency evaluate Selectivity Selectivity (IC50 for other PDE isoforms) Desmethyl_Thiosildenafil->Selectivity evaluate Pharmacokinetics Pharmacokinetics (ADME Profile) Desmethyl_Thiosildenafil->Pharmacokinetics evaluate In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Desmethyl_Thiosildenafil->In_Vivo_Efficacy evaluate Industry_Standards Industry Standards (Sildenafil, Tadalafil, etc.) Industry_Standards->In_Vitro_Potency compare with Industry_Standards->Selectivity compare with Industry_Standards->Pharmacokinetics compare with Industry_Standards->In_Vivo_Efficacy compare with

Diagram 3: Logical framework for a comprehensive comparative analysis.

Conclusion

While direct, quantitative performance data for this compound remains elusive in publicly accessible literature, this guide provides the necessary framework for its comprehensive evaluation. By employing the detailed experimental protocols to determine its IC50 value against PDE5, researchers can effectively benchmark its potency against the established industry standards presented herein. Further investigation into its selectivity profile and in vivo characteristics will be crucial in determining its potential as a novel therapeutic agent. The provided diagrams offer a visual representation of the underlying biological pathway, the experimental process, and the logical structure for a thorough comparative study.

References

Comparative Efficacy of Desmethyl Thiosildenafil: A Statistical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the efficacy of phosphodiesterase type 5 (PDE5) inhibitors, with a focus on Desmethyl Thiosildenafil. Due to the limited availability of public data on this compound, this document establishes a comparative framework using well-characterized PDE5 inhibitors. The experimental protocols and data presentation formats provided herein are intended to serve as a benchmark for the evaluation of new chemical entities like this compound.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature, the release of NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] cGMP acts as a second messenger, leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[1] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes.[1] PDE5 is a cGMP-specific phosphodiesterase and, therefore, its inhibition leads to an accumulation of cGMP, enhancing the physiological effects of NO.[1]

The PDE5 Signaling Pathway

The signaling cascade initiated by nitric oxide and modulated by PDE5 inhibitors is crucial for its therapeutic effects.

PDE5_Signaling_Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Inhibitor This compound & other PDE5 Inhibitors Inhibitor->PDE5 Inhibits

Diagram 1: The Nitric Oxide/cGMP/PDE5 Signaling Pathway.

Comparative Efficacy of PDE5 Inhibitors

A critical measure of the efficacy of a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. Equally important is the selectivity of the inhibitor for PDE5 over other PDE isoforms, as off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11 is also a consideration for some compounds.[2]

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1Selectivity vs. PDE6Selectivity vs. PDE11
This compound Data not available Data not available Data not available Data not available
Sildenafil3.7>1000x~10x~1000x
Tadalafil1.8>10,000x>7000x~40x
Vardenafil0.091~180x~15x>9300x
Avanafil5.2>100x>120x>1000x

Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

To determine the efficacy and selectivity of a novel PDE5 inhibitor like this compound, a standardized in vitro enzymatic assay is essential.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human recombinant PDE5A1.

Materials:

  • Purified human recombinant PDE5A1 enzyme

  • cGMP as the substrate

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., radioactive tracer, fluorescently labeled cGMP, or a coupled enzyme system)

Workflow:

PDE5_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of Test Compound D Add Test Compound dilutions to microplate wells A->D B Prepare PDE5 enzyme solution in assay buffer E Add PDE5 enzyme to wells and pre-incubate B->E C Prepare cGMP substrate solution F Initiate reaction by adding cGMP substrate C->F D->E E->F G Incubate at 37°C F->G H Terminate reaction G->H I Measure remaining cGMP or product formation H->I J Plot % inhibition vs. compound concentration I->J K Calculate IC50 value J->K

Diagram 2: General workflow for an in vitro PDE5 inhibition assay.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of PDE5 enzyme, and a specific concentration of the test compound. Control wells with no inhibitor (100% enzyme activity) and no enzyme (background) are included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of cGMP. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cGMP or the amount of product (5'-GMP) formed is quantified. Various detection methods can be employed, including radioimmunoassay (RIA), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Selectivity Profiling

To determine the selectivity of this compound, the in vitro inhibition assay described above would be repeated using a panel of purified recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values obtained for each isoform are then compared to the IC50 value for PDE5 to calculate the selectivity ratios.

Conclusion

While a direct statistical comparison of this compound's efficacy is hampered by the lack of publicly available data, this guide provides the necessary framework for its evaluation. The provided experimental protocols for determining PDE5 IC50 and selectivity profiles are standard in the field and will allow for the generation of robust and comparable data. Once such data is obtained for this compound, it can be benchmarked against the established profiles of other PDE5 inhibitors presented here to ascertain its therapeutic potential and guide further drug development efforts. Researchers are encouraged to utilize these methodologies to contribute to the growing body of knowledge on novel PDE5 inhibitors.

References

A Comparative Guide to Analytical Methods for the Simultaneous Determination of Sildenafil and N-desmethyl Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.

Method Comparison

The simultaneous determination of sildenafil and N-desmethyl sildenafil is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Various analytical techniques have been successfully validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) being the most prevalent and sensitive method.[1][2] Alternative methods, including HPLC with ultraviolet (UV) or electrochemical detection, offer viable options with different performance characteristics.[3][4]

Performance Characteristics

The following table summarizes the key performance characteristics of different validated methods for the simultaneous analysis of sildenafil and N-desmethyl sildenafil in human plasma.

MethodSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
LC-MS/MS Liquid-Liquid ExtractionSildenafil: 1.0–1000.0N-desmethyl sildenafil: 0.5–500.0[5][6]Sildenafil: 1.0N-desmethyl sildenafil: 0.5[5][6]Sildenafil: 96.7-98.3N-desmethyl sildenafil: 95.0-97.2[5][6]Sildenafil: 1.5-5.1 (Intra-day), 2.2-3.4 (Inter-day)N-desmethyl sildenafil: 1.3-3.1 (Intra-day), 2.8-4.3 (Inter-day)[5][6]
UPLC-MS/MS Protein PrecipitationSildenafil & N-desmethyl sildenafil: 3.9-1000[7]3.9[7]Within ±15% of nominal[7]<15%[7]
LC-MS/MS Protein PrecipitationSildenafil & N-desmethyl sildenafil: 2.00-1000[2]2.00[2]Sildenafil: 86.50-105.67N-desmethyl sildenafil: 96.83-114.40[2]Sildenafil: <6.5N-desmethyl sildenafil: <6.3[2]
HPLC-Electrochemical Detection Liquid-Liquid ExtractionNot explicitly statedSildenafil: 7.858N-desmethyl sildenafil: 8.675[3]High[3]High[3]
HPLC-UV Liquid-Liquid ExtractionSildenafil: 0.05-10 µg/mL[4]Sildenafil: 0.02 µg/mL[4]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on published and validated methods.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[5][6]

This method offers high sensitivity and selectivity for the analysis of sildenafil and N-desmethyl sildenafil in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add internal standard (e.g., sildenafil-d8, N-desmethyl sildenafil-d8).

  • Add 100 µL of 0.1 M sodium hydroxide.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm[5]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v)[5]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sildenafil: m/z 475.2 → 283.4[5][8]

    • N-desmethyl sildenafil: m/z 461.3 → 283.4[5][8]

    • Sildenafil-d8 (IS): m/z 483.4 → 283.4[5][8]

    • N-desmethyl sildenafil-d8 (IS): m/z 469.4 → 283.4[8]

Method 2: UPLC-MS/MS with Protein Precipitation[7]

This method provides a faster analysis time and simpler sample preparation compared to liquid-liquid extraction.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add internal standard.

  • Add 200 µL of acetonitrile.

  • Vortex to precipitate proteins.

  • Centrifuge at high speed.

  • Inject the supernatant directly or after dilution.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm)[9]

  • Mobile Phase: Gradient elution with 2 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B)[9]

  • Flow Rate: 0.3 mL/min[9]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Sildenafil: m/z 475.30 → 100.10[9]

    • N-desmethylsildenafil: m/z 461.20 → 283.30[9]

Visualizations

The following diagrams illustrate the experimental workflows for the described methods.

cluster_0 Sample Preparation: Liquid-Liquid Extraction A Plasma Sample (200 µL) B Add Internal Standard A->B C Add 0.1 M NaOH (100 µL) B->C D Add Extraction Solvent (3 mL) C->D E Vortex (10 min) D->E F Centrifuge (4000 rpm, 10 min) E->F G Transfer Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Inject into LC-MS/MS I->J

Caption: Workflow for Liquid-Liquid Extraction of Sildenafil.

cluster_1 Sample Preparation: Protein Precipitation P1 Plasma Sample (100 µL) P2 Add Internal Standard P1->P2 P3 Add Acetonitrile (200 µL) P2->P3 P4 Vortex P3->P4 P5 Centrifuge P4->P5 P6 Collect Supernatant P5->P6 P7 Inject into UPLC-MS/MS P6->P7

Caption: Workflow for Protein Precipitation of Sildenafil.

cluster_2 Analytical Instrumentation LC Liquid Chromatograph MS Tandem Mass Spectrometer LC->MS Detector Detector MS->Detector Data Data Acquisition System Detector->Data

Caption: General Analytical Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Thiosildenafil
Reactant of Route 2
Reactant of Route 2
Desmethyl Thiosildenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.